Trilysine

Gene Delivery DNA Nanoparticles Cationic Polymer

Trilysine is a monodisperse tripeptide (MW 402.53, +3 charge) essential for applications requiring precise charge ratios, including gene delivery vectors, DNA nanoparticles, and tripeptide aminopeptidase (TP) assays. Unlike polydisperse poly-L-lysine, this defined structure ensures reproducible condensation efficiency and eliminates batch-to-batch variability. Supplied as ≥97% pure white to off-white powder. Store at -20°C; ships ambient. For R&D only.

Molecular Formula C18H38N6O4
Molecular Weight 402.5 g/mol
CAS No. 25988-63-0
Cat. No. B6595419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrilysine
CAS25988-63-0
Molecular FormulaC18H38N6O4
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28)/t13-,14-,15-/m0/s1
InChIKeyWBSCNDJQPKSPII-KKUMJFAQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysyllysyllysine (Tri-Lysine, KKK) CAS 25988-63-0: Cationic Tripeptide for Gene Delivery and Biochemical Research


Lysyllysyllysine (CAS 25988-63-0), also known as tri-lysine, trilysine, or Lys-Lys-Lys (KKK), is a synthetic tripeptide composed of three L-lysine residues linked in sequence, with the molecular formula C₁₈H₃₈N₆O₄ and a molecular weight of 402.53 g/mol . As a cationic moiety, it carries a net positive charge at physiological pH, enabling strong electrostatic interactions with negatively charged biomolecules such as nucleic acids, acidic proteins, and cell membranes . It is primarily employed in scientific research as a building block in peptide synthesis, a component in the construction of gene delivery vectors and DNA nanoparticles, and as a substrate in enzymatic assays .

Why Lysyllysyllysine (Trilysine) Cannot Be Substituted with Other Oligo- or Polylysines in Critical Research Applications


The precise number of lysine residues in an oligolysine chain fundamentally dictates its physicochemical properties and biological function. A dipeptide (dilysine) lacks sufficient charge density for effective nucleic acid condensation, while longer polymers (e.g., poly-L-lysine) exhibit significant cytotoxicity and heterogeneity in molecular weight, leading to irreproducible results in sensitive applications like gene delivery and enzymatic assays [1]. Substituting lysyllysyllysine with a higher oligomer or polymer introduces uncontrolled variables that can alter cellular uptake kinetics, DNA condensation efficiency, and substrate specificity, thereby invalidating comparative studies and compromising the reliability of downstream data [2].

Quantitative Evidence Guide for Differentiating Lysyllysyllysine from Oligo- and Polylysine Analogs


Molecular Weight and Charge Density: Precise Control vs. Heterogeneous Polymer Distribution

Lysyllysyllysine (trilysine) possesses a defined molecular weight of 402.53 g/mol and a precise cationic charge of +3 at physiological pH. In contrast, poly-L-lysine is a heterogeneous mixture of polymers with molecular weights typically ranging from 1,000 to over 300,000 Daltons, resulting in variable charge density and batch-to-batch inconsistency . This defined molecular architecture is critical for the rational design and quality control of gene delivery vectors, where a specific charge ratio is required for optimal DNA condensation and transfection efficiency .

Gene Delivery DNA Nanoparticles Cationic Polymer

Enzymatic Substrate Specificity: Lysyllysyllysine is a Defined Substrate for Tripeptide-Specific Aminopeptidase (TP)

Lysyllysyllysine (2 mM) is a validated hydrolytic substrate for the tripeptide-specific aminopeptidase (TP) found in Escherichia coli strains (K-12, AJ005, CM17, CM89), with complete hydrolysis observed after 4.5 to 19 hours of incubation depending on the strain . This substrate specificity is lost with shorter (e.g., dilysine) or longer (e.g., tetralysine) oligomers, which are not efficiently cleaved by the same enzyme. Substituting with poly-L-lysine would be entirely inappropriate as it acts as a non-specific attachment factor for cell culture rather than a defined enzymatic substrate .

Enzymology Aminopeptidase Protease Assay

Cytotoxicity Profile: Lower Cellular Toxicity Compared to Higher Molecular Weight Polylysines

Short-chain oligolysines, including trilysine, generally exhibit significantly lower cytotoxicity compared to high molecular weight poly-L-lysine. While direct comparative IC50 data for trilysine vs. polylysine is not available in the provided sources, class-level evidence shows that for amphiphilic lysine conjugates, increasing the number of lysine residues from 2 to 4 and 6 significantly reduces Minimal Inhibitory Concentration (MIC) and mitigates mammalian cell toxicity at multiples of the MIC [1]. This suggests that the precise, short chain length of trilysine offers a favorable safety profile for applications requiring interaction with cellular membranes, such as gene or drug delivery, where polylysine's higher charge density can lead to membrane disruption and cell death [2].

Cytotoxicity Biocompatibility Gene Therapy

Optimal Research and Industrial Applications for Lysyllysyllysine (Trilysine) Based on Its Differentiated Properties


Controlled Formulation of Gene Delivery Vectors Requiring Stoichiometric Precision

Given its monodisperse molecular weight of 402.53 g/mol and defined +3 charge, lysyllysyllysine is the ideal cationic building block for the rational design of gene delivery vectors where a precise charge ratio between the vector and DNA is critical for condensation and transfection efficiency . This contrasts with the use of polydisperse poly-L-lysine, where the undefined chain length and charge density lead to batch-to-batch variability and irreproducible results. In this application, lysyllysyllysine enables consistent, quantifiable formulation parameters essential for both academic research and the early-stage development of nucleic acid therapeutics .

Specific Enzymatic Assays for Tripeptide-Specific Aminopeptidase (TP) Activity

Lysyllysyllysine serves as a validated, specific substrate for the detection and quantification of tripeptide aminopeptidase (TP) activity in bacterial systems like E. coli . Using 2 mM trilysine as a substrate allows for the clear, time-dependent measurement of enzyme activity over 4.5 to 19 hours, which cannot be replicated by other lysine oligomers . Procurement of trilysine is essential for studies focusing on this specific protease's role in bacterial physiology or for screening potential inhibitors, where substituting with other lysine peptides would yield false-negative results.

Synthesis of Cationic Liposomes and Nanocarriers for Drug Delivery

Lysyllysyllysine's defined tripeptide structure is a key precursor for synthesizing well-characterized cationic liposomes, such as those formed by conjugating trilysine to oleyl amine for anticancer drug and siRNA co-delivery [1]. The use of a monodisperse, low-molecular-weight oligolysine allows for the creation of liposomal systems with predictable surface charge and reduced heterogeneity compared to those formulated with polymeric lysine . This precision is crucial for achieving consistent pharmacokinetic profiles and reproducible therapeutic efficacy in pre-clinical drug delivery studies [1].

Investigating Polycationic Binding Motifs and Electrostatic Interactions

As a tricationic model peptide, lysyllysyllysine is uniquely suited for fundamental biophysical studies of charge-driven interactions with nucleic acids, acidic proteins, and model membranes . Its intermediate chain length between a simple dipeptide and a complex polymer provides a balance of simplicity and biological relevance . Researchers can use trilysine to systematically probe how a +3 charge cluster influences binding affinity and kinetics, providing data that are more straightforward to interpret than those obtained from polydisperse polylysine and more biologically relevant than those from a dipeptide .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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